2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile
Overview
Description
2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellowish liquid that is soluble in organic solvents and has a molecular weight of 261.36 g/mol. This compound is also known as MTMSTMA and is widely used in organic synthesis and as a building block for the preparation of various compounds.
Mechanism of Action
Target of Action
Related compounds have been reported to interact with cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) enzymes .
Mode of Action
It’s worth noting that sulfoxide side-chain polymers, which share structural similarities with this compound, have been synthesized and investigated for their cryoprotective behavior . The polarized sulfoxide bond (S+O− character) in these polymers is thought to introduce cryoprotective effects .
Biochemical Pathways
Related compounds have been used in the synthesis of polymers via nucleophilic substitution polymerization .
Pharmacokinetics
The related sulfoxide side-chain polymers have been investigated for their cryoprotective properties, which could potentially impact their bioavailability .
Action Environment
It was observed that overoxidation to the sulfone significantly increased the cytotoxicity of related sulfoxide side-chain polymers, suggesting that these materials require a precision oxidation step to be deployed .
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile in lab experiments include its high yield of synthesis, ease of purification, and unique properties. However, its limitations include its potential toxicity and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the use of 2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile in scientific research. One potential direction is the development of new compounds based on this compound for the treatment of various diseases. Another potential direction is the study of its mechanism of action and its potential use as a tool for studying enzyme activity. Finally, the use of this compound in the preparation of new polymeric materials with unique properties is another potential future direction.
Scientific Research Applications
2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile has been extensively used in scientific research due to its unique properties. It can be used as a cross-linking agent in the preparation of polymeric materials. It has also been used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals.
properties
IUPAC Name |
3,3-bis(methylsulfanyl)-2-methylsulfonylprop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S3/c1-10-6(11-2)5(4-7)12(3,8)9/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRIARAIJUKETJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)S(=O)(=O)C)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346672 | |
Record name | 2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73618-36-7 | |
Record name | 2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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